molecular formula C6H4F2O3S B14918263 2,5-Difluorobenzenesulfonic acid

2,5-Difluorobenzenesulfonic acid

Cat. No.: B14918263
M. Wt: 194.16 g/mol
InChI Key: CNPUEAMWQSQQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorobenzenesulfonic acid is an organic compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorobenzenesulfonic acid typically involves the sulfonation of 2,5-difluorobenzene. This can be achieved by reacting 2,5-difluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfonate derivatives .

Scientific Research Applications

2,5-Difluorobenzenesulfonic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluorobenzenesulfonic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical properties and reactivity. This positional isomerism can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C6H4F2O3S

Molecular Weight

194.16 g/mol

IUPAC Name

2,5-difluorobenzenesulfonic acid

InChI

InChI=1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11)

InChI Key

CNPUEAMWQSQQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.